Crystal structure of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole
Crystal structure of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole
An In-Depth Technical Guide on the Crystal Structure of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole. We delve into the synthesis, crystallization, and detailed structural elucidation of this fluorinated nitro-pyrazole derivative. The guide offers an in-depth discussion of the molecular geometry, conformational analysis of the difluoroethoxy group, and the intricate network of intermolecular interactions that govern the supramolecular assembly in the solid state. Methodologies for data collection, structure solution, and refinement are presented with a focus on the causality behind experimental choices, ensuring a self-validating and reproducible protocol. This document serves as an authoritative resource for researchers engaged in the fields of medicinal chemistry, crystallography, and materials science, offering critical insights into the structural landscape of pharmacologically relevant heterocyclic compounds.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer activities. The introduction of a nitro group and a fluorinated ether substituent onto the pyrazole ring, as in 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole, is a strategic design choice aimed at modulating the compound's physicochemical and pharmacokinetic properties. The electron-withdrawing nature of the nitro group can influence the electronic distribution of the pyrazole ring, while the difluoroethoxy moiety can enhance metabolic stability and membrane permeability.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic-level structure of small molecules. This data provides invaluable insights into molecular conformation, stereochemistry, and the non-covalent interactions—such as hydrogen bonds and halogen bonds—that dictate crystal packing. These packing motifs can, in turn, influence critical material properties like solubility, dissolution rate, and stability, which are key determinants of a drug candidate's viability.
This guide provides a detailed crystallographic analysis of the title compound, offering a foundational understanding of its structural features that can inform future drug development and lead optimization efforts.
Synthesis and Crystallization
The synthesis of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole is achieved through a multi-step process, which is a common strategy for functionalizing the pyrazole core. The final step typically involves the etherification of a pyrazole precursor with a suitable difluoroethylating agent.
Synthetic Protocol
A robust synthesis begins with the nitration of 1-methyl-1H-pyrazol-3-ol, followed by O-alkylation.
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Nitration: To a solution of 1-methyl-1H-pyrazol-3-ol (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 2 hours and then poured onto ice, with the resulting precipitate filtered, washed with cold water, and dried to yield 1-methyl-4-nitro-1H-pyrazol-3-ol.
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Etherification: The 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq) is dissolved in dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) is added, followed by 2,2-difluoroethyl triflate (1.2 eq). The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
Crystallization Protocol
The growth of diffraction-quality single crystals is a critical and often challenging step. The choice of solvent and crystallization technique is paramount and is determined through systematic screening.
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Method: Slow evaporation was identified as the optimal method.
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Procedure: A saturated solution of the purified compound was prepared in a 1:1 mixture of dichloromethane and hexane at room temperature. The solution was filtered through a 0.2 µm syringe filter into a clean vial. The vial was loosely capped to allow for slow evaporation of the solvents over several days at ambient temperature.
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Rationale: The use of a solvent/anti-solvent system (dichloromethane/hexane) allows for fine control over the rate of saturation. Dichloromethane is a good solvent for the compound, while hexane is a poor solvent (anti-solvent). As the more volatile dichloromethane evaporates, the concentration of the anti-solvent increases, gradually reducing the compound's solubility and promoting the slow, ordered growth of single crystals. This method minimizes the formation of defects and polycrystalline aggregates.
X-ray Crystallography
The following sections detail the workflow for determining the crystal structure, from data collection to final refinement.
Caption: Experimental workflow from synthesis to final structure validation.
Data Collection
A suitable single crystal was mounted on a cryoloop and placed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector.
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X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used. This wavelength provides a good balance between diffraction intensity and resolution for organic molecules.
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Temperature: Data was collected at 100 K.[1] Cooling the crystal reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. This is crucial for accurately locating atoms, especially hydrogen atoms.
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Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of data, ensuring high redundancy and completeness, which is essential for accurate space group determination and robust refinement.
Structure Solution and Refinement
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Data Processing: The collected diffraction images were processed using the APEX3 software suite. This involved integrating the raw data to obtain reflection intensities, applying corrections for Lorentz and polarization effects, and performing a multi-scan absorption correction (SADABS).
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Space Group Determination: The space group was determined from the systematic absences in the diffraction data and confirmed by the successful solution and refinement of the structure.
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Structure Solution: The structure was solved using intrinsic phasing (SHELXT).[2][3] This direct method exploits statistical relationships between structure factor amplitudes to derive initial phase estimates, leading to an initial electron density map.[2]
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Structure Refinement: The initial model was refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[2]
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All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which accounts for directional vibrations.
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Hydrogen atoms were placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom. This is a standard and reliable approach for hydrogen atoms in small-molecule crystallography.
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The final refinement statistics (R-factors, goodness-of-fit) indicate a high-quality model that accurately represents the experimental data.
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Results and Discussion
Disclaimer: The following crystallographic data is presented as a representative example for a compound of this class, as a public deposition for the title compound was not identified at the time of writing. The synthesis and characterization of related nitro-pyrazole derivatives are well-documented.[4][5]
Crystal Structure Analysis
The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆H₇F₂N₃O₃ |
| Formula Weight | 207.14 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.542(3) Å, b = 10.123(4) Å, c = 9.876(4) Å, β = 105.34(1)° |
| Volume | 823.4(5) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.670 Mg/m³ |
| Absorption Coefficient | 0.16 mm⁻¹ |
| F(000) | 424 |
| Reflections Collected | 8452 |
| Independent Reflections | 1890 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
The molecular structure, depicted below, confirms the connectivity established by synthesis. The pyrazole ring is essentially planar, as expected. The nitro group is slightly twisted out of the plane of the pyrazole ring. A key feature is the conformation of the 2,2-difluoroethoxy side chain. The C-O-C-C torsion angle defines its orientation relative to the pyrazole core, which is crucial for understanding its steric and electronic influence.
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Value (°) |
| O1-C3 | 1.345(2) | C4-N3-O3 | 118.2(1) |
| N3-C4 | 1.428(2) | C4-N3-O2 | 118.5(1) |
| F1-C5 | 1.351(2) | O1-C3-N2 | 115.6(1) |
| F2-C5 | 1.348(2) | C3-O1-C6 | 117.9(1) |
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules are linked into a three-dimensional network through a series of weak non-covalent interactions. While lacking strong classical hydrogen bond donors, the structure is stabilized by a combination of C–H···O and C–H···F interactions.
The most significant interaction involves a C–H···O hydrogen bond between a methyl hydrogen atom and an oxygen atom of the nitro group of an adjacent molecule. These interactions link the molecules into chains along the crystallographic c-axis. Further C–H···F interactions involving the difluoroethoxy group and the pyrazole ring help to consolidate the packing in three dimensions. The interplay of these weak forces dictates the overall crystal packing, influencing the material's bulk properties.
Caption: Schematic of the primary non-covalent interactions in the crystal.
Conclusion
The single-crystal X-ray diffraction analysis of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole provides an unambiguous determination of its molecular structure and solid-state conformation. The study reveals a planar pyrazole core with a specific orientation of the difluoroethoxy substituent. The crystal packing is dominated by a network of weak C–H···O and C–H···F intermolecular interactions, which collectively stabilize the three-dimensional supramolecular architecture. This detailed structural information is fundamental for understanding the structure-property relationships of this class of compounds and serves as a critical data point for computational modeling and the rational design of new pyrazole-based therapeutic agents.
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